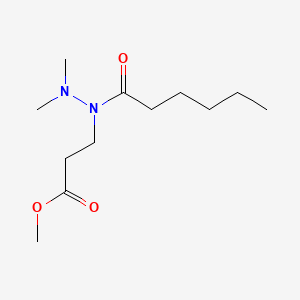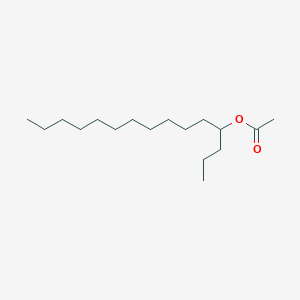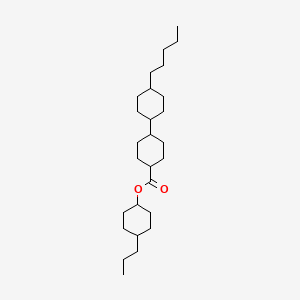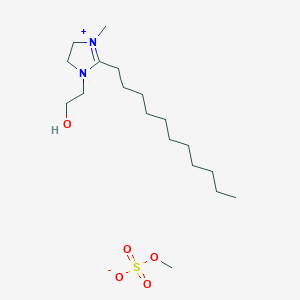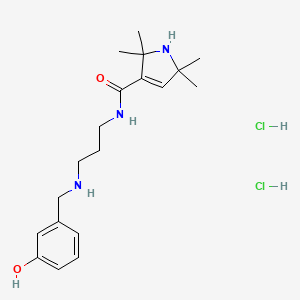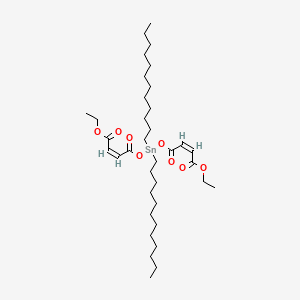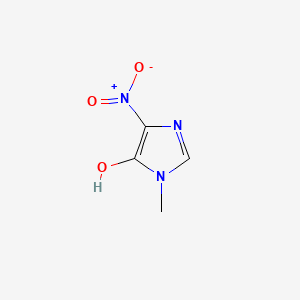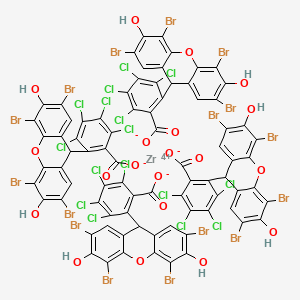
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid, zirconium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid, zirconium salt is a complex chemical compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple bromine and chlorine atoms, as well as a zirconium salt component .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid, zirconium salt involves multiple steps. The initial step typically includes the bromination of xanthene derivatives, followed by the chlorination of benzoic acid derivatives. The final step involves the complexation of the resulting compound with zirconium salts under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination reactions, followed by purification processes to ensure high purity. The use of advanced reactors and controlled environments is crucial to maintain the integrity of the compound during production.
化学反応の分析
Types of Reactions
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid, zirconium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher brominated or chlorinated derivatives, while reduction may produce less halogenated compounds .
科学的研究の応用
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid, zirconium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity, while the zirconium salt component enhances its stability and solubility. The compound can interact with various enzymes and proteins, influencing biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt
- 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, sodium salt
Uniqueness
Compared to similar compounds, 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid, zirconium salt exhibits enhanced stability and solubility due to the presence of the zirconium salt. This makes it particularly valuable in applications requiring high stability and reactivity .
特性
CAS番号 |
94021-88-2 |
|---|---|
分子式 |
C80H20Br16Cl16O20Zr |
分子量 |
3237.9 g/mol |
IUPAC名 |
2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3,6-dihydroxy-9H-xanthen-9-yl)benzoate;zirconium(4+) |
InChI |
InChI=1S/4C20H6Br4Cl4O5.Zr/c4*21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;/h4*1-2,7,29-30H,(H,31,32);/q;;;;+4/p-4 |
InChIキー |
SZPZWDSVCSNVGG-UHFFFAOYSA-J |
正規SMILES |
C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


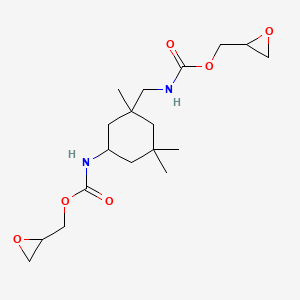
![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)
